N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in the synthesis and characterization of pyrazole derivatives. These derivatives have been analyzed using various spectroscopic techniques and X-Ray crystallography, revealing detailed structural information and forming the basis for understanding their biological activity against cancer and microbes (Titi et al., 2020).
Corrosion Inhibition
- Pyrazole compounds, including those structurally related to N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine, have demonstrated significant inhibitory effects on the corrosion of pure iron in acidic media. This involves the adsorption of these compounds on the iron surface, highlighting their potential application in protecting metals from corrosion (Chetouani et al., 2005).
Impact on Reductive Cyclization
- Research indicates that intramolecular hydrogen bonding in pyrazole derivatives impacts the reductive cyclization process. This suggests a role for these compounds in synthetic chemistry, particularly in modifying reaction pathways or outcomes (Szlachcic et al., 2020).
Anti-infective and Cytotoxic Activities
- Certain pyrazole derivatives have been synthesized and evaluated for their anti-infective and cytotoxic activities. These compounds have shown promising results against various microbes and have induced significant apoptosis in tested cells, indicating their potential in pharmaceutical applications (Bansal et al., 2020).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
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properties
IUPAC Name |
N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-5-3-4-6-9(8)10-7-11(12-2)14-13-10/h3-7H,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNLUZQQVKTZAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5-(2-methylphenyl)-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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